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Compound of Interest

Compound Name: (S)-Canadine

Cat. No.: B033221 Get Quote

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (S)-

Tetrahydroberberine

Introduction
(S)-Tetrahydroberberine, also known as (S)-canadine or xanthopuccine, is a naturally

occurring protoberberine alkaloid.[1][2] This class of benzylisoquinoline alkaloids is found in

various plant species, notably within the Papaveraceae family, such as Corydalis yanhusuo.[1]

As a pharmacologically active compound, (S)-tetrahydroberberine has garnered significant

interest from researchers in the fields of medicinal chemistry and drug development. It serves

as a crucial metabolic precursor to berberine and is an intermediate in the biosynthesis of other

complex alkaloids like noscapine.[1] This guide provides a detailed examination of its chemical

structure, stereochemical properties, and the experimental methodologies used for its

characterization.

Chemical Structure
(S)-Tetrahydroberberine possesses a pentacyclic ring system, which is characteristic of the

protoberberine alkaloid family. The core of the molecule is a quinolizine system fused to both a

1,3-benzodioxole and a dimethoxybenzene moiety.[3] The saturation of the central quinolizine

rings results in a non-planar, bent conformation.[3][4]

Systematic IUPAC Name: (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[5][6]dioxolo[4,5-

g]isoquino[3,2-a]isoquinoline.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b033221?utm_src=pdf-interest
https://www.benchchem.com/product/b033221?utm_src=pdf-body
https://en.wikipedia.org/wiki/Canadine
https://pubchem.ncbi.nlm.nih.gov/compound/34458
https://en.wikipedia.org/wiki/Canadine
https://en.wikipedia.org/wiki/Canadine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722501/
https://pubmed.ncbi.nlm.nih.gov/25836282/
https://pubmed.ncbi.nlm.nih.gov/22271601/
https://pubmed.ncbi.nlm.nih.gov/16402177/
https://en.wikipedia.org/wiki/Canadine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Canadine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Names: (S)-Canadine, Xanthopuccine.[1][8]

Molecular Formula: C₂₀H₂₁NO₄.[1]

Molar Mass: 339.391 g·mol⁻¹.[1]

The structure features two methoxy groups at positions C9 and C10, and a methylenedioxy

group attached to C2 and C3. The nitrogen atom at position 7 is a tertiary amine.

Stereochemistry
The stereochemistry of tetrahydroberberine is defined by the chiral center at the C13a carbon.

The saturation of the central rings in the quinolizine core is what gives rise to this chirality.[3]

The designation of (S) or (R) is determined by the Cahn-Ingold-Prelog priority rules. For (S)-

tetrahydroberberine, the substituents at C13a are arranged in a specific three-dimensional

orientation that defines its levorotatory optical activity. Its enantiomer is (R)-

tetrahydroberberine. The natural biosynthesis in plants predominantly produces the (S)-

enantiomer.[1]

Quantitative Data
Crystallographic Data
The following table summarizes selected crystallographic data for racemic (±)-

tetrahydroberberine. The bond lengths and angles are representative for the (S)-enantiomer as

well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b033221?utm_src=pdf-body
https://en.wikipedia.org/wiki/Canadine
https://lktlabs.com/product/tetrahydroberberine/
https://en.wikipedia.org/wiki/Canadine
https://en.wikipedia.org/wiki/Canadine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722501/
https://en.wikipedia.org/wiki/Canadine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Space Group P 1 21/n 1 [7]

a (Å) 10.516 [7]

b (Å) 14.796 [7]

c (Å) 10.620 [7]

β (°) 101.986 [7]

Dihedral Angle between Arene

Rings
24.72 (5)° [3][4]

Spectroscopic Data
The following table presents the ¹H and ¹³C NMR chemical shifts for the tetrahydroberberine

skeleton, which are crucial for its structural confirmation.
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Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

H1 6.69 (s) -

H4 6.55 (s) -

H5 2.53-2.70 (m), 3.00-3.25 (m) -

H6 2.53-2.70 (m), 3.00-3.25 (m) -

H8 3.55 (d), 4.29 (d) 53.62

H11 6.75 (d) -

H12 6.84 (d) -

H13 2.73-2.81 (m), 3.12-3.20 (m) 36.09

H13a 3.46-3.52 (m) 59.32

OCH₃ 3.79 (s) -

OCH₂O 5.88 (s) -

Note: NMR data is for a

derivative of

tetrahydroberberine and

serves as a representative

example. Specific shifts can

vary with solvent and

substitution.[9][10]

Experimental Protocols
Synthesis of (±)-Tetrahydroberberine
The synthesis of racemic tetrahydroberberine is commonly achieved through the reduction of

berberine.

Protocol:

Reaction Setup: Berberine chloride (e.g., 3.71 g, 10 mmol) is suspended in methanol (125

ml).[3]
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Reduction: Sodium borohydride (NaBH₄) (e.g., 0.4 g, 10 mmol) is added portion-wise to the

stirred suspension at 0 °C.[3][9]

Reaction Progression: The mixture is stirred for 30 minutes at 0 °C and then for an additional

4 hours at room temperature, during which the reaction is monitored by thin-layer

chromatography (TLC).[3][9]

Workup and Purification: The solvent is evaporated under reduced pressure. The resulting

crude product is then purified by column chromatography on silica gel.[9][11]

Crystallization: The purified product can be recrystallized from a suitable solvent such as

absolute ethanol to yield crystalline (±)-tetrahydroberberine.[3]

Chiral Separation by HPLC
The enantiomers of tetrahydroberberine can be resolved using chiral High-Performance Liquid

Chromatography (HPLC).

Protocol:

Chiral Stationary Phase: A cellulose-based chiral stationary phase, such as a Chiralcel AD

column, is typically used.[5][6]

Mobile Phase: A common mobile phase is a mixture of methanol and ethanol, for instance, in

an 80:20 (v/v) ratio.[5]

Flow Rate: The mobile phase is pumped at a constant flow rate, for example, 0.4 ml/min.[5]

Detection: The eluting enantiomers are detected using a UV detector, typically set at a

wavelength of 230 nm.[5]

Quantification: Calibration curves are generated for each enantiomer to allow for their

quantification in unknown samples.[5]

Structural Elucidation by X-ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure and absolute

configuration of a molecule.[12][13]
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Protocol:

Crystal Growth: Single crystals of high quality are grown by slow evaporation of a saturated

solution of the compound (e.g., in methanol or acetonitrile).[3][14]

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the

crystal, and the resulting diffraction pattern is recorded by a detector.[12][14]

Structure Solution and Refinement: The diffraction data is processed to generate an electron

density map of the crystal. From this map, the positions of the individual atoms are

determined. The structural model is then refined to best fit the experimental data.[12][13]

Visualizations
Caption: 2D structure of (S)-tetrahydroberberine with the chiral center at C13a highlighted.
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Caption: Synthesis and resolution pathway for tetrahydroberberine enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4722501/
https://www.mdpi.com/1420-3049/9/8/650
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.mdpi.com/1420-3049/9/8/650
https://en.wikipedia.org/wiki/X-ray_crystallography
https://m.youtube.com/watch?v=9CETzpijeqo
https://www.benchchem.com/product/b033221?utm_src=pdf-body-img
https://www.benchchem.com/product/b033221?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Canadine - Wikipedia [en.wikipedia.org]

2. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC
[pmc.ncbi.nlm.nih.gov]

4. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine
enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Chiral high-performance liquid chromatographic separation of the enantiomers of
tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. (S)-Canadine | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Tetrahydroberberine - LKT Labs [lktlabs.com]

9. mdpi.com [mdpi.com]

10. preprints.org [preprints.org]

11. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of
their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

12. X-ray crystallography - Wikipedia [en.wikipedia.org]

13. m.youtube.com [m.youtube.com]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Chemical structure and stereochemistry of (S)-
tetrahydroberberine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033221#chemical-structure-and-stereochemistry-of-
s-tetrahydroberberine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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